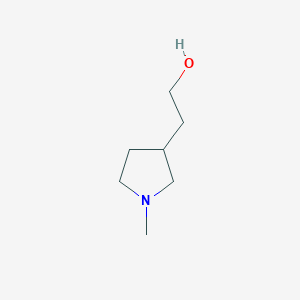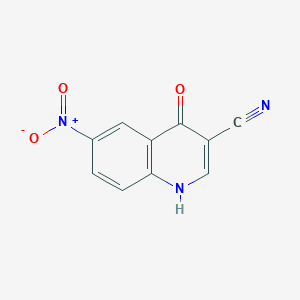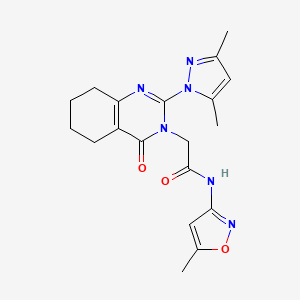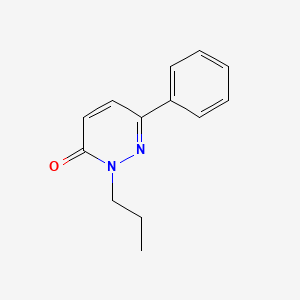
2-Bromo-N-(4-chloro-2-methylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N-(4-chloro-2-methylphenyl)propanamide is a chemical compound with the molecular formula C10H11BrClNO . Its molecular weight is 276.56 .
Molecular Structure Analysis
The molecular structure of 2-Bromo-N-(4-chloro-2-methylphenyl)propanamide consists of a propanamide chain with a bromine atom attached to the second carbon and a 4-chloro-2-methylphenyl group attached to the nitrogen atom .Physical And Chemical Properties Analysis
The predicted boiling point of 2-Bromo-N-(4-chloro-2-methylphenyl)propanamide is 373.6±37.0 °C . It has a predicted density of 1.529±0.06 g/cm3 . The pKa is predicted to be 11.78±0.70 .科学的研究の応用
Antiprotozoal Activity
A study on 2,5-bis(4-guanylphenyl)furans and related analogues, including "masked" amidines, evaluated their antimalarial and antitrypanosomal activity. It was observed that several compounds were very active against Trypanosoma rhodesiense in mice, demonstrating a potential antiprotozoal application for related compounds (Das & Boykin, 1977).
Anticonvulsant Activity
A study synthesized and evaluated a library of new propanamides and butanamides as potential hybrid anticonvulsant agents. These compounds displayed a broad spectrum of activity across various preclinical seizure models, indicating potential anticonvulsant applications (Kamiński et al., 2015).
Hypoglycemic and Hypolipidemic Activities
Research on glibenclamide analogues and their glucose and lipid-lowering activities revealed that bromide substitution with additional methoxy groups in the benzamide ring could potentially improve anti-hyperglycemic potency. This indicates a potential application in managing diabetes and related metabolic disorders (Ahmadi et al., 2014).
H1-Antihistaminic Agents
A series of novel quinazolin-4-(3H)-ones were synthesized and evaluated for in vivo H1-antihistaminic activity. The compounds showed significant protection against histamine-induced bronchospasm in guinea pigs, indicating potential application as H1-antihistaminic agents (Alagarsamy & Parthiban, 2013).
Brominated Flame Retardants and Neurotoxicity
Research into brominated flame retardants, specifically polybrominated diphenyl ethers, explored their potential as developmental neurotoxicants. The study suggests that these compounds may have significant effects on developmental processes, indicating the need for careful consideration in their application and handling (Eriksson et al., 2001).
特性
IUPAC Name |
2-bromo-N-(4-chloro-2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-6-5-8(12)3-4-9(6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYZPMSKEGYFMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-5-bromo-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2512535.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-3-nitrobenzamide](/img/structure/B2512538.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)benzamide](/img/structure/B2512540.png)


![2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane](/img/structure/B2512543.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2512549.png)



![N-(3,4-dimethoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2512557.png)
![1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B2512558.png)